molecular formula C14H23NO4 B1365113 methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate CAS No. 170508-14-2

methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate

Cat. No.: B1365113
CAS No.: 170508-14-2
M. Wt: 269.34 g/mol
InChI Key: QUQKSJIPMWXDSA-UHFFFAOYSA-N
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Description

Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C14H23NO4. It is characterized by the presence of a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The compound also contains a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The Boc-protected amino group can be deprotected to yield a free amine, which can then form covalent or non-covalent interactions with target molecules. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-10-7-14(8-10)5-9(6-14)11(16)18-4/h9-10H,5-8H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQKSJIPMWXDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437611
Record name Methyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170508-14-2
Record name Methyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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